molecular formula C8H7NO2 B031670 2H-1,4-Benzoxazin-3(4H)-one CAS No. 5466-88-6

2H-1,4-Benzoxazin-3(4H)-one

Cat. No. B031670
CAS RN: 5466-88-6
M. Wt: 149.15 g/mol
InChI Key: QRCGFTXRXYMJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696229B2

Procedure details

Into a 100 mL round bottom flask was placed a solution of 2-aminophenol (5.45 g, 49.98 mmol) in CHCl3 (30 mL). To this was added TEBA (11.4 g, 50.00 mmol). To the mixture was added NaHCO3 (16.8 g, 200.00 mmol). This was followed by the addition of a solution of 2-chloroacetyl chloride (8.16 g, 72.21 mmol) in CHCl3 (5 mL), which was added dropwise with stirring, while cooling to a temperature of 0° C. over a time period of 20 minutes. The resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at 0-5° C. The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at 55° C. The mixture was concentrated by evaporation under vacuum using a rotary evaporator. The product was precipitated by the addition of H2O. A filtration was performed. The filter cake was washed 2 times with 50 mL of H2O. The final product was purified by recrystallization from ethanol. This resulted in 4.5 g (60%) of 2H-benzo[b][1,4]oxazin-3(4H)-one as a white solid.
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
8.16 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
11.4 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C([O-])(O)=O.[Na+].Cl[CH2:15][C:16](Cl)=[O:17]>C(Cl)(Cl)Cl.CC[N+](CC1C=CC=CC=1)(CC)CC.[Cl-]>[O:8]1[CH2:15][C:16](=[O:17])[NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]1=2 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
5.45 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Step Two
Name
Quantity
16.8 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
8.16 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
11.4 g
Type
catalyst
Smiles
CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 mL round bottom flask was placed
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, for 1 hour while the temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 0-5° C
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, overnight while the temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 55° C
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The product was precipitated by the addition of H2O
FILTRATION
Type
FILTRATION
Details
A filtration
WASH
Type
WASH
Details
The filter cake was washed 2 times with 50 mL of H2O
CUSTOM
Type
CUSTOM
Details
The final product was purified by recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
This resulted in 4.5 g (60%) of 2H-benzo[b][1,4]oxazin-3(4H)-one as a white solid

Outcomes

Product
Name
Type
Smiles
O1C2=C(NC(C1)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.